molecular formula C24H20N2O3 B1672386 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione CAS No. 264206-85-1

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione

Cat. No. B1672386
CAS RN: 264206-85-1
M. Wt: 384.4 g/mol
InChI Key: HLZMYWLMBBLASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3987 is a dual agonist of liver X receptor α (LXRα) and LXRβ.1 It recruits steroid receptor coactivator 1 (SRC-1) to LXRα and LXRβ in a ligand-sensing assay (LiSA;  EC50s = 50 and 40 nM, respectively). GSK3987 is 50-fold selective for LXRα and LXRβ over a panel of nuclear receptors and GSK3β (IC50 = >5,000 nM) but does induce ABCA1 expression in a reporter assay using THP-1 cells (EC50 = 80 nM). It inhibits LPS-induced IL-6 secretion in THP-1 macrophages. GSK3987 increases the expression of the sterol regulatory element binding protein 1c (SREBP-1c) and induces triglyceride accumulation in HepG2 cells in a concentration-dependent manner.
Potent and specific liver X receptor (LXR) dual agonist of LXRalpha and LXRbeta
GSK3987 is a potent and specific liver X receptor (LXR) dual agonist of LXRalpha and LXRbeta.

Scientific Research Applications

Chromatographic Separation

This compound has been found to be useful in the field of chromatographic separation . Ionic liquids (ILs), despite some of their crucial disadvantages, have been established to be the apt and relevant replacement of the volatile organic compounds (VOCs) in the industrial and academic sectors as solvents . The efficacy of ILs in improvising and synchronizing the mode and nature of the chromatographic separation is well-established .

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The molecular structure of the compound has been studied and analyzed in detail . This kind of analysis is crucial in understanding the properties and potential applications of the compound .

Pharmacological Applications

These molecules exhibit a wide range of pharmacological applications and are potentially useful in medicinal chemistry research . They have therapeutic applications because of their anticancer, antimicrobial, anti-inflammatory, antihistaminic and antidiabetic activities .

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of highly functionalized 2-oxospiro . This kind of synthesis is crucial in the development of new drugs and other chemical compounds .

Environmentally-Benign Solvents

Ionic liquids, which include this compound, are considered “environmentally-benign” solvents . They have less impact on the ecosystem compared to volatile organic compounds (VOCs) .

Industrial and Academic Sectors

Ionic liquids, including this compound, have been established as the apt and relevant replacement of the volatile organic compounds (VOCs) in the industrial and academic sectors .

properties

IUPAC Name

1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMYWLMBBLASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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